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molecular formula C10H19NaO2 B1630035 Sodium neodecanoate CAS No. 31548-27-3

Sodium neodecanoate

Cat. No. B1630035
M. Wt: 194.25 g/mol
InChI Key: CASCCINXYVTVRI-UHFFFAOYSA-M
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Patent
US06599472B1

Procedure details

Manganese neodecanoate was prepared by the following procedure: 8.45 g (0.05 moles) of MnSO4.H2O was dissolved in 50 g of water. 50 ml of toluene was added, and with vigorous stirring 77.6 g of a 25% solution of sodium neodecanoate (0.1 moles) was added in about 10 minutes. Rapid stirring was continued for 10 minutes after the addition was complete, stirring was discontinued, and the mixture was allowed to stand for 10 minutes to separate to a dark red organic phase and a clear colorless water phase. The organic phase weighed 87 g and contained 25% manganese neodecanoate, which after removing the solvent by evaporation was a dark red viscous liquid with viscosity>200,000 cps.
Quantity
8.45 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Mn+2:6].O.C1(C)C=CC=CC=1.[C:15]([O-:26])(=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:24])([CH3:23])[CH3:22].[Na+]>O>[C:15]([O-:26])(=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:22])([CH3:23])[CH3:24].[Mn+2:6].[C:15]([O-:26])(=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:22])([CH3:23])[CH3:24] |f:0.1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mn+2].O
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in about 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
to stand for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate to a dark red organic phase
CUSTOM
Type
CUSTOM
Details
after removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Mn+2].C(CCCCCC(C)(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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